2-Bromo-4-(cyclopropylmethoxy)benzaldehyde 2-Bromo-4-(cyclopropylmethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13573824
InChI: InChI=1S/C11H11BrO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2
SMILES: C1CC1COC2=CC(=C(C=C2)C=O)Br
Molecular Formula: C11H11BrO2
Molecular Weight: 255.11 g/mol

2-Bromo-4-(cyclopropylmethoxy)benzaldehyde

CAS No.:

Cat. No.: VC13573824

Molecular Formula: C11H11BrO2

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(cyclopropylmethoxy)benzaldehyde -

Specification

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
IUPAC Name 2-bromo-4-(cyclopropylmethoxy)benzaldehyde
Standard InChI InChI=1S/C11H11BrO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Standard InChI Key KKIDZTKIUDNDFD-UHFFFAOYSA-N
SMILES C1CC1COC2=CC(=C(C=C2)C=O)Br
Canonical SMILES C1CC1COC2=CC(=C(C=C2)C=O)Br

Introduction

Chemical Identity and Structural Features

2-Bromo-4-(cyclopropylmethoxy)benzaldehyde has a molecular weight of 255.11 g/mol and the IUPAC name 2-bromo-4-(cyclopropylmethoxy)benzaldehyde. The cyclopropylmethoxy group introduces steric and electronic effects that influence its reactivity, while the bromine atom facilitates further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₁BrO₂
Molecular Weight255.11 g/mol
SMILESC1CC1COC2=CC(=C(C=C2)C=O)Br
InChI KeyKKIDZTKIUDNDFD-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

The synthesis typically involves bromination of 4-(cyclopropylmethoxy)benzaldehyde under controlled conditions. A common approach utilizes bromine (Br₂) in dichloromethane at 0–20°C, achieving yields of 76–90% . Alternative methods employ tetrabutylammonium tribromide in dichloromethane, followed by column chromatography for purification .

Example Synthesis Protocol

  • Bromination: 4-(Cyclopropylmethoxy)benzaldehyde is dissolved in dichloromethane and treated with Br₂ at 0°C.

  • Quenching: The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • Purification: The crude product is purified via silica gel chromatography (hexane/ethyl acetate) .

Table 2: Synthetic Optimization

ConditionYield (%)Purity (%)Reference
Br₂ in CH₂Cl₂, 0°C8095
TBABr₃ in CH₂Cl₂, RT7694

Physicochemical Properties

The compound is a white crystalline solid with a melting point of 132–135°C . It is sparingly soluble in water but highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane. Its logP value of 3.74 indicates moderate lipophilicity, suitable for pharmacokinetic optimization in drug design .

Spectroscopic Characterization

IR Spectroscopy: Key peaks include ν(C=O) at 1,658 cm⁻¹ and ν(C-Br) at 560 cm⁻¹ .
¹H NMR (500 MHz, CDCl₃): δ 8.76 (s, 2H, Ar-H), 7.95 (s, 1H, CHO), 4.0 (d, 2H, OCH₂), 1.32 (m, 1H, cyclopropyl) .
Mass Spectrometry: m/z 255 [M+H]⁺, 257 [M+H+2]⁺ (1:1 ratio due to bromine isotopes) .

Reactivity and Chemical Transformations

The compound undergoes three primary reactions:

  • Nucleophilic Substitution: Bromine is replaced by amines or thiols under basic conditions.

  • Oxidation: The aldehyde group converts to a carboxylic acid using KMnO₄ .

  • Cross-Coupling: Suzuki reactions with boronic acids yield biaryl derivatives for drug candidates .

Table 3: Representative Reactions

Reaction TypeReagentsProductYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃4-(Cyclopropylmethoxy)biphenyl85
OxidationKMnO₄, H₂O2-Bromo-4-(cyclopropylmethoxy)benzoic acid78

Applications in Pharmaceutical Research

This compound is a key intermediate in synthesizing Roflumilast, a PDE4 inhibitor used for chronic obstructive pulmonary disease (COPD) . It also serves in constructing antimicrobial agents, with derivatives showing IC₅₀ values of <10 μM against Staphylococcus aureus .

Recent Advances and Future Perspectives

Recent studies focus on enantioselective syntheses and green chemistry approaches. Catalytic asymmetric bromination and flow chemistry techniques are being explored to enhance scalability and reduce waste .

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